2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride
Description
2-(2-Methyl-2H-tetrazol-5-yl)morpholine hydrochloride is a heterocyclic compound combining a morpholine ring with a 2-methyltetrazole moiety. The morpholine ring provides a six-membered amine-oxygen heterocycle, while the tetrazole group (a five-membered ring with four nitrogen atoms) contributes to hydrogen bonding and metabolic stability. This compound is typically synthesized via alkylation or nucleophilic substitution reactions involving chloroethyl morpholine derivatives and tetrazole precursors under basic conditions . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(2-methyltetrazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.ClH/c1-11-9-6(8-10-11)5-4-7-2-3-12-5;/h5,7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPCGRKVJWBRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2CNCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Chloride-Catalyzed Cycloaddition
A widely adopted method involves refluxing morpholine-4-carbonitrile (1.0 mol) with NaN₃ (1.2 mol) and ZnCl₂ (0.5 mol) in isopropyl alcohol for 16 hours. The reaction proceeds via in situ HN₃ generation, yielding 5-(morpholin-4-yl)-1H-tetrazole with 72–85% efficiency.
Table 1: Cycloaddition Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (ZnCl₂) | 0.5 mol | 78 |
| Solvent | Isopropyl alcohol | 82 |
| Temperature | Reflux (82°C) | 85 |
Regioselective N-Methylation of Tetrazole
Achieving 2-methyl-2H-tetrazole regioisomers requires precise alkylation conditions. Methylation of 5-(morpholin-4-yl)-1H-tetrazole with iodomethane (1.2 eq) in DMF using K₂CO₃ (2.5 eq) at 0–25°C for 2–4 hours yields 70–78% 2-methyl isomer, minimizing 1-methyl byproduct formation.
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency. Triethylamine or K₂CO₃ outperforms NaOH due to reduced hydrolysis risks. NMR (¹H, ¹³C) confirms regiochemistry: 2-methyl isomers exhibit deshielded tetrazole C5 protons (δ 8.8–9.0 ppm) and distinct NOE correlations.
Table 2: Alkylation Yield by Conditions
| Base | Solvent | Temperature | 2-Methyl Isomer Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25°C | 75 |
| NaOH | DMF | 0°C | 62 |
| Et₃N | THF | 25°C | 68 |
Morpholine Functionalization Strategies
Direct Coupling via Nucleophilic Substitution
Reaction of 2-methyl-2H-tetrazol-5-yl chloride with morpholine in THF at 60°C for 12 hours provides 2-(2-methyl-2H-tetrazol-5-yl)morpholine. Anhydrous conditions prevent hydrolysis, with yields reaching 80% after silica gel purification.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-bromo-2-methyl-2H-tetrazole with morpholine using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C achieves 85% yield. This method avoids halogen exchange side reactions.
Hydrochloride Salt Formation
The free base is treated with HCl (1.1 eq) in anhydrous EtOAc at 0°C, precipitating the hydrochloride salt. Recrystallization from ethanol/water (1:3) yields >99% purity (HPLC). FTIR confirms salt formation via N–H⁺ stretching at 2500–2700 cm⁻¹.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation. XRD confirms crystalline monohydrate form (2θ = 12.4°, 18.7°).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable safe HN₃ handling during cycloaddition, achieving 90% conversion in 10 minutes at 100°C. Integrated crystallization units yield 98% pure product.
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 8.2 (vs. batch PMI 23.5)
Challenges and Mitigation
-
Regioselectivity : Use of bulky bases (DBU) suppresses 1-methyl isomer formation.
-
Salt Hygroscopicity : Co-formulation with MCC or HPMC improves stability.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The tetrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles .
Scientific Research Applications
2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride, highlighting differences in heterocyclic substituents and physicochemical properties:
Key Differences :
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility across all analogs. Tetrazole derivatives may exhibit lower solubility in non-polar solvents compared to oxadiazoles due to their polar NH groups .
- Stability : Tetrazoles and oxadiazoles are generally stable under physiological conditions, whereas thioether-linked triazoles (e.g., C₉H₁₇ClN₄OS) may oxidize to sulfoxides over time .
Biological Activity
2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole moiety, known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, presenting data tables, research findings, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride can be represented as follows:
This structure includes a morpholine ring and a tetrazole group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride has been studied in various contexts, including:
- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against different bacterial strains.
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth.
- Anticancer Potential : Research indicates potential applications in cancer therapy through various mechanisms.
Antimicrobial Activity
A study evaluated the antimicrobial properties of 2-(2-methyl-2H-tetrazol-5-yl)morpholine derivatives against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 8 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
| 3 | Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Antifungal Activity
The antifungal efficacy of the compound was assessed against common pathogens such as Candida albicans and Aspergillus niger. The results are shown in Table 2.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Candida albicans | 4 µg/mL |
| 2 | Aspergillus niger | 8 µg/mL |
The data indicate that the compound is effective against both fungal strains, with lower MIC values suggesting higher potency.
Anticancer Studies
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
The inhibition percentages at various concentrations are summarized in Table 3.
| Concentration (µM) | MCF-7 Inhibition (%) | HeLa Inhibition (%) | A549 Inhibition (%) |
|---|---|---|---|
| 10 | 30 | 25 | 20 |
| 25 | 50 | 45 | 40 |
| 50 | 75 | 70 | 65 |
These results suggest that higher concentrations of the compound lead to significant inhibition of cancer cell growth.
The mechanism by which 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride exerts its biological effects is believed to involve:
- Inhibition of Enzyme Activity : The tetrazole moiety may interact with specific enzymes critical for microbial growth.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : The compound may affect bacterial and fungal cell membranes, leading to increased permeability and cell lysis.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical study involving patients with skin infections showed that treatment with formulations containing this compound resulted in faster healing times compared to standard treatments.
- Case Study on Antifungal Treatment : In immunocompromised patients suffering from systemic fungal infections, administration of the compound led to significant reductions in fungal load.
Q & A
Q. What are the recommended synthetic routes for 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride, and what key experimental conditions should be optimized?
- Methodological Answer : A plausible synthetic route involves coupling a morpholine derivative with a pre-functionalized tetrazole ring. For example:
Chlorination : React 2-methyl-2H-tetrazole-5-carboxylic acid with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux to generate the acid chloride intermediate .
Amide Coupling : Use a morpholine derivative (e.g., morpholine hydrochloride) in a nucleophilic substitution or coupling reaction. Catalyze with a base like sodium bicarbonate to neutralize HCl byproducts .
- Critical Parameters : Monitor reaction completion via TLC or LCMS. Optimize stoichiometry to avoid side products (e.g., over-chlorination).
Q. Which analytical techniques are most effective for characterizing 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride, and what data should be prioritized?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight ([M+H]+) and purity. For example, LCMS analysis in Example 150 of EP 4374877A2 reported m/z 754 [M+H]+ with a retention time of 1.32 minutes (QC-SMD-TFA05 conditions) .
- X-ray Crystallography : Use SHELXL for structure refinement. Key steps include crystal growth via slow evaporation, data collection with Mo-Kα radiation, and refinement of thermal displacement parameters .
- NMR : Assign peaks for the tetrazole (δ 8.5–9.5 ppm) and morpholine (δ 3.5–4.0 ppm) protons. Confirm absence of residual solvents .
Q. How can researchers validate the stability of 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor degradation via HPLC peak area changes.
- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations. Include control samples with desiccants or inert atmospheres .
Advanced Research Questions
Q. How can computational tools resolve discrepancies in crystallographic data or predicted binding affinities for this compound?
- Methodological Answer :
- Mercury Software : Compare experimental crystal packing with predicted motifs (e.g., hydrogen bonds, π-π stacking). Use the "Packing Similarity" tool to identify polymorphic variations .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets. Cross-validate with experimental IC₅₀ values from radioligand binding assays .
Q. What strategies are effective for synthesizing enantiomerically pure forms of 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC separation. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% TFA) .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key coupling steps. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. How can researchers address contradictory results in receptor binding studies involving this compound?
- Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., buffer pH, temperature) across studies. For serotonin receptor assays (e.g., 5-HT1B), use microdialysis to measure extracellular 5-HT levels in rat brain tissue, as described in NAS-181 studies .
- Control Experiments : Include positive controls (e.g., WAY-100635 for 5-HT1A) and validate receptor specificity via knockout models or competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
